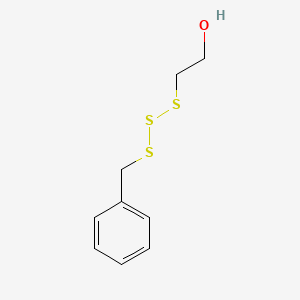
Benzyl-2-hydroxyethyl-trisulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl-2-hydroxyethyl-trisulfide is an organic compound with the molecular formula C9H12OS3 It is a trisulfide derivative, meaning it contains three sulfur atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl-2-hydroxyethyl-trisulfide can be synthesized through the reaction of benzyl chloride with 2-mercaptoethanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the formation of the trisulfide linkage facilitated by the presence of a suitable oxidizing agent .
Industrial Production Methods
Industrial production of benzyl 2-hydroxyethyl trisulfide involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound’s purity and quality for various applications .
Chemical Reactions Analysis
Types of Reactions
Benzyl-2-hydroxyethyl-trisulfide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can break the trisulfide linkage, resulting in the formation of thiols.
Substitution: The benzyl and hydroxyethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, depending on the desired products .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Mechanism of Action
The mechanism of action of benzyl 2-hydroxyethyl trisulfide involves its interaction with cellular targets and pathways. In biological systems, the compound can modulate signal transduction pathways, such as the mitogen-activated protein kinase (MAPK) pathway. This modulation can lead to various cellular responses, including apoptosis and differentiation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to benzyl 2-hydroxyethyl trisulfide include:
Dibenzyl trisulfide: Another trisulfide derivative with potential anticancer properties.
Benzyl disulfide: A related compound with two sulfur atoms in its structure.
2-Hydroxyethyl disulfide: A disulfide derivative with similar functional groups.
Uniqueness
Benzyl-2-hydroxyethyl-trisulfide is unique due to its specific combination of benzyl and hydroxyethyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
40096-00-2 |
|---|---|
Molecular Formula |
C9H12OS3 |
Molecular Weight |
232.4 g/mol |
IUPAC Name |
2-(benzyltrisulfanyl)ethanol |
InChI |
InChI=1S/C9H12OS3/c10-6-7-11-13-12-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
InChI Key |
FIVPAKSKYSKSSO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CSSSCCO |
Canonical SMILES |
C1=CC=C(C=C1)CSSSCCO |
Synonyms |
benzyl-2-hydroxyethyl-trisulfide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[[2-(4-chlorophenyl)-5-methyl-4-oxazolyl]methyl]-N-[2-(dipropylamino)ethyl]-4-piperidinecarboxamide](/img/structure/B1226818.png)
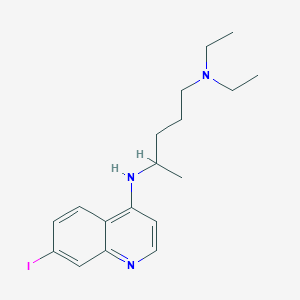
![[6-[2-[4-(10,12-Dihydroxy-3,17-dimethoxy-7,9,11,13,15-pentamethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl)-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-prop-1-enyloxan-4-yl]oxy-4-hydroxy-2-methyloxan-3-yl] carbamate](/img/structure/B1226825.png)
![Butyl 3-amino-12,12-dimethyl-8-morpholin-4-yl-11-oxa-5-thia-7-azatricyclo[7.4.0.02,6]trideca-1(9),2(6),3,7-tetraene-4-carboxylate](/img/structure/B1226827.png)
![2-[[1-(4-Chlorophenyl)-4-pyrazolo[3,4-d]pyrimidinyl]amino]-1-butanol](/img/structure/B1226829.png)
![2-ethyl-4-[[(3-methyl-2-benzofuranyl)-oxomethyl]amino]-1H-1,5-benzodiazepine-3-carboxylic acid ethyl ester](/img/structure/B1226831.png)
![2-Amino-5-[(4-amino-3-sulfonatophenyl)(4-iminio-3-sulfonatocyclohexa-2,5-dien-1-ylidene)methyl]-3-methylbenzene-1-sulfonate](/img/structure/B1226832.png)
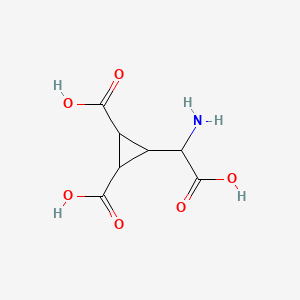
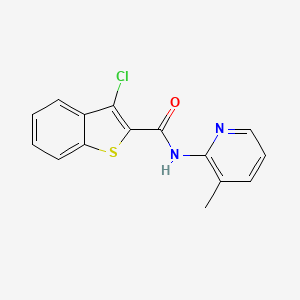
![[[2-[(4,5-dimethyl-2-thiazolyl)amino]-2-oxoethyl]thio]methanethioic acid O-ethyl ester](/img/structure/B1226842.png)
![N-(2-chloro-3-pyridinyl)-2-[[5-(3-methylanilino)-1,3,4-thiadiazol-2-yl]thio]acetamide](/img/structure/B1226843.png)
![N-(3,4-dimethylphenyl)-4-oxo-3,10-dihydro-2H-pyrimido[1,2-a]benzimidazole-2-carboxamide](/img/structure/B1226844.png)
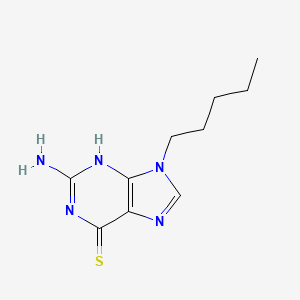
![(2R,3R,4R,5R)-2-(2-bromo-5,6-dichloro-1H-benzo[d]imidazol-1-yl)tetrahydro-2H-pyran-3,4,5-triol](/img/structure/B1226846.png)
